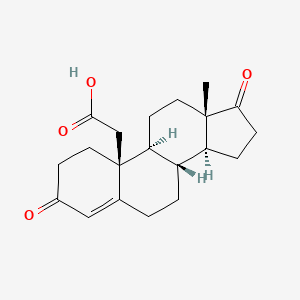
4-Androstene-3,17-dione-19-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,17-Dioxo-19-carboxy-androst-4-ene is a testosterone derivative with the molecular formula C19H24O4 and a molecular weight of 316.39 g/mol . It is also known by the alternate name 19-Oic-androstenedione . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Chemical Reactions Analysis
3,17-Dioxo-19-carboxy-androst-4-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,17-Dioxo-19-carboxy-androst-4-ene is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. As a testosterone derivative, it is often studied for its potential effects on hormonal pathways and its interactions with various biological targets . The compound is also used in the development of new pharmaceuticals and in the study of steroid metabolism .
Mechanism of Action
The mechanism of action of 3,17-Dioxo-19-carboxy-androst-4-ene involves its interaction with androgen receptors and other molecular targets in the body.
Comparison with Similar Compounds
3,17-Dioxo-19-carboxy-androst-4-ene is similar to other testosterone derivatives, such as androstenedione and dehydroepiandrosterone (DHEA). its unique structure, which includes a 19-carboxy group, distinguishes it from these other compounds . This unique feature may contribute to its specific biological activities and research applications .
Properties
Molecular Formula |
C20H26O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[(8R,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]acetic acid |
InChI |
InChI=1S/C20H26O4/c1-19-8-7-16-14(15(19)4-5-17(19)22)3-2-12-10-13(21)6-9-20(12,16)11-18(23)24/h10,14-16H,2-9,11H2,1H3,(H,23,24)/t14-,15-,16-,19-,20+/m0/s1 |
InChI Key |
ILPIMNZCBWEGHU-IEYYFSCXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CC(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















